molecular formula C13H15Cl2N3O2 B2875649 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one CAS No. 1333694-62-4

4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one

Cat. No.: B2875649
CAS No.: 1333694-62-4
M. Wt: 316.18
InChI Key: ONLPBKWHUOWKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one acts as a dopamine receptor agonist, specifically targeting the D1 and D5 receptor subtypes. It binds to the receptor and activates the downstream signaling pathways, resulting in an increase in intracellular cAMP levels. This, in turn, leads to the activation of various intracellular signaling cascades, ultimately resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal excitability, the enhancement of cognitive function, and the improvement of motor function. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one is its selectivity for the D1 and D5 receptor subtypes, which allows for the specific targeting of these receptors in various experiments. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical settings.

Future Directions

There are several future directions for the study of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one. One potential avenue of research is the investigation of this compound's potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another area of interest is the development of more soluble analogs of this compound, which could improve its utility in various experimental setups. Additionally, further studies are needed to investigate the potential long-term effects of this compound and its safety profile in vivo.

Synthesis Methods

4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one can be synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with isobutylamine, followed by the reaction of the resulting product with phosgene. The final product is obtained through the reaction of the intermediate with piperazine.

Scientific Research Applications

4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been used as a tool compound to study the function of various receptors, including the dopamine receptor. In neuroscience, this compound has been used to investigate the role of dopamine in various behaviors, including addiction and reward.

Properties

IUPAC Name

4-(3,6-dichloropyridine-2-carbonyl)-3-propan-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c1-7(2)11-12(19)16-5-6-18(11)13(20)10-8(14)3-4-9(15)17-10/h3-4,7,11H,5-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLPBKWHUOWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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